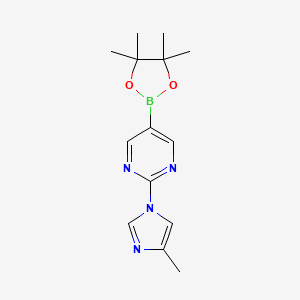
3-(3-Ethylthioureido)phenylboronic acid
Übersicht
Beschreibung
3-(3-Ethylthioureido)phenylboronic acid is a chemical compound with the molecular formula C9H13BN2O2S . It has a molecular weight of 224.09 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-(3-Ethylthioureido)phenylboronic acid is 1S/C9H13BN2O2S/c1-2-11-9(15)12-8-5-3-4-7(6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H2,11,12,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(3-Ethylthioureido)phenylboronic acid has a molecular weight of 224.09 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Phenylboronic acid, a non-toxic compound, has been used as a catalyst in the efficient, rapid, and one-pot three-component synthesis of tetrahydrobenzo[b]pyrans. This process offers benefits such as operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Bio-Applications and Sensing
- Phenylboronic acid derivatives have been extensively explored in bio-applications, particularly for diagnostic and therapeutic uses. These derivatives form reversible complexes with polyols such as sugars and diols, enabling their use in drug delivery systems and biosensors (Lan & Guo, 2019).
- The enzyme-free glucose sensing at physiological conditions has been achieved using phenylboronic acid derivatives, exemplified by the synthesis of a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA) (Bao, Hai, Layue, Yang, Yushuang, Goda, & Liu, 2021).
Nanomaterials and Drug Delivery
- Phenylboronic acid-modified polymeric nanomaterials have demonstrated significant potential in advanced bio-applications. They have been employed in the development of nanoplatforms for lysosome acidity-responsive gene/drug co-delivery, showcasing enhanced cellular transport and gene transfection (Jia, Zhang, Wang, Yang, Chen, Chen, Zhao, Zhuo, Feng, & Zhang, 2015).
- Phenylboronic acid-decorated nanoparticles have been prepared for targeted tumor drug delivery. These nanoparticles have shown increased tumor accumulation and enhanced antitumor effects, improving the efficacy of the drug delivery process (Wang, Wei, Cheng, Wang, & Tang, 2016).
Molecular and Structural Studies
- Phenylboronic acid compounds have been studied in molecular and structural contexts, providing insights into their conformational, vibrational, electronic properties, and interactions with proteins, which are critical for developing new materials and drug molecules (Tanış, Kurt, Yalçın, & Ercan, 2020).
Additional Applications
- Phenylboronic acids have found various applications in different fields, such as in the synthesis of boronic esters and their use in carbohydrate chemistry for the synthesis of specifically substituted or oxidized sugar derivatives (Ferrier, 1972).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-(ethylcarbamothioylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2S/c1-2-11-9(15)12-8-5-3-4-7(6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H2,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGBWHPPZYSGNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=S)NCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674386 | |
| Record name | {3-[(Ethylcarbamothioyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethylthioureido)phenylboronic acid | |
CAS RN |
1072946-06-5 | |
| Record name | B-[3-[[(Ethylamino)thioxomethyl]amino]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Ethylcarbamothioyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1421052.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B1421057.png)




![Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate](/img/structure/B1421063.png)
![Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate](/img/structure/B1421064.png)


![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)